molecular formula C19H20N2O5 B2790173 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide CAS No. 1021134-62-2

1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2790173
CAS No.: 1021134-62-2
M. Wt: 356.378
InChI Key: DTAQHWYRRSQXBY-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique structural properties and wide range of applications in various scientific fields. It is characterized by the presence of a benzyloxy group, a 4H-pyran ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide generally involves multiple steps, including the formation of the 4H-pyran ring, the introduction of the benzyloxy group, and the coupling with piperidine. One common synthetic route includes:

  • Step 1: Formation of the 4H-pyran ring through a condensation reaction between a suitable diketone and an aldehyde.

  • Step 2: Introduction of the benzyloxy group via nucleophilic substitution.

  • Step 3: Coupling of the 4H-pyran derivative with piperidine-4-carboxamide using a peptide coupling reagent such as HATU or EDC.

Industrial production methods typically scale up these reactions using batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives under specific conditions.

  • Reduction: The 4H-pyran ring can be reduced to form tetrahydropyran derivatives.

  • Substitution: The benzyloxy group can be replaced by other nucleophiles, such as amines or thiols, to create a wide range of analogs.

Common Reagents and Conditions

  • Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin Periodinane) are commonly used.

  • Reduction: Hydrogenation with catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

  • Oxidation Products: Benzaldehyde derivatives and carboxylic acids.

  • Reduction Products: Tetrahydropyran derivatives.

  • Substitution Products: Piperidine derivatives with various functional groups replacing the benzyloxy group.

Scientific Research Applications

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is widely used in scientific research, including:

  • Chemistry: As an intermediate for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: As a probe for studying enzyme activities and as a structural analog in receptor binding studies.

  • Medicine: Potential therapeutic applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: Utilized in the production of polymers and as a starting material for specialty chemicals.

Comparison with Similar Compounds

Similar compounds to 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide include:

  • Pyranocoumarins: Known for their biological activities, such as anti-inflammatory and antioxidant properties.

  • Piperidine derivatives: Commonly used in pharmaceuticals for their diverse pharmacological activities.

  • Benzyl ether derivatives: Utilized in organic synthesis as protecting groups and intermediates.

What sets this compound apart is its unique combination of functional groups, which offers a versatile framework for chemical modifications and a broad spectrum of applications in research and industry.

Properties

IUPAC Name

1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c20-18(23)14-6-8-21(9-7-14)19(24)16-10-15(22)17(12-26-16)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQHWYRRSQXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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